![molecular formula C16H13BrN2O2S B11102436 2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11102436.png)
2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-1-(5-BROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a benzothiophene ring, and a cyanide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(5-BROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Brominated Phenyl Group: This step often involves bromination reactions using bromine or bromine-containing reagents.
Formation of the Cyanide Group: This can be introduced through nucleophilic substitution reactions using cyanide salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(5-BROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Cyanide salts, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
2-{[(E)-1-(5-BROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(5-BROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-BROMO-2-CHLOROBENZYL) PHENYL ETHYL ETHER
- 5-BROMO-2-CHLORO-4’-ETHOXYDIPHENYLMETHANE
Uniqueness
2-{[(E)-1-(5-BROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H13BrN2O2S |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-5-9(13(20)6-14(12)21)8-19-16-11(7-18)10-3-1-2-4-15(10)22-16/h5-6,8,20-21H,1-4H2/b19-8+ |
InChI Key |
HHFNSCYTYPBHFT-UFWORHAWSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC(=C(C=C3O)O)Br)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=C(C=C3O)O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl naphthalene-1-carboxylate](/img/structure/B11102353.png)
![Methyl 2-amino-4-(4-bromophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11102354.png)
![4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]benzonitrile](/img/structure/B11102361.png)
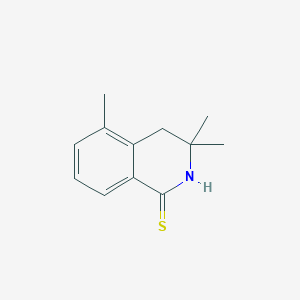
![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(1H-benzimidazole)](/img/structure/B11102367.png)
![N~3~-[(E)-furan-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B11102379.png)
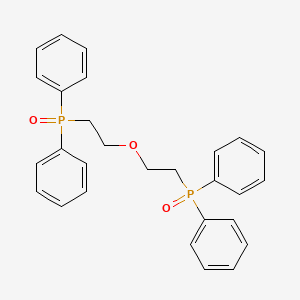
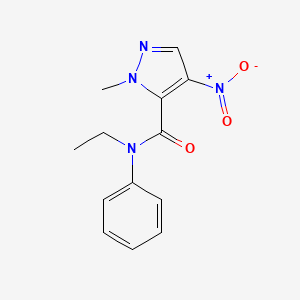
![N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide](/img/structure/B11102388.png)
![Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11102403.png)
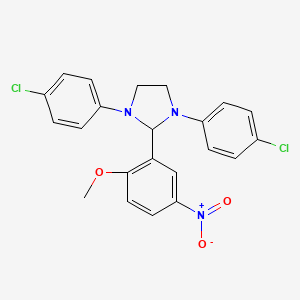
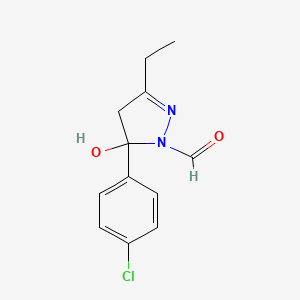
![2-(4-Chlorophenoxy)-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11102427.png)
![(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11102433.png)
